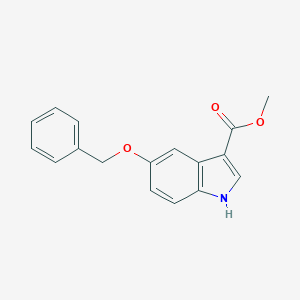

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-phenylmethoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-8-7-13(9-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASVXJHDAWPZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598464 | |

| Record name | Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173844-39-8 | |

| Record name | Methyl 5-(benzyloxy)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Benzyloxyphenylhydrazine

The benzyloxy group is introduced via nucleophilic aromatic substitution (NAS) on a nitrophenol derivative. For example, 5-nitrophenol reacts with benzyl bromide in the presence of potassium carbonate, yielding 5-nitrobenzyloxybenzene. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by diazotization and treatment with sodium bisulfite to form the phenylhydrazine.

Cyclization with β-Ketoester

The phenylhydrazine reacts with methyl acetoacetate (a β-ketoester) in acetic acid at reflux (120°C, 12 hr). The cyclization proceeds via-sigmatropic rearrangement, forming the indole ring with the methyl carboxylate at position 3. The benzyloxy group at position 5 remains intact due to its ortho-directing nature during electrophilic substitution.

Table 1: Reaction Conditions for Fischer Indole Synthesis

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Solvent | Acetic acid |

| Yield | 58–65% |

| Purification Method | Recrystallization (EtOH/H₂O) |

Azidoacrylate Thermolysis in Continuous Flow

A modern alternative involves thermolysis of azidoacrylates in continuous flow reactors, enabling rapid, high-yielding indole formation. This method, adapted from, avoids traditional cyclization limitations.

Synthesis of (Z)-Methyl 3-Azido-2-(3-Benzyloxyphenyl)acrylate

The precursor is prepared by coupling 3-benzyloxyphenylboronic acid with methyl propiolate via Suzuki-Miyaura cross-coupling. Subsequent azidation with sodium azide in DMF introduces the azide group at position 3.

Thermolysis and Indole Formation

The azidoacrylate is heated in a continuous flow reactor at 220°C with a residence time of 30 seconds. The reaction proceeds via a nitrene intermediate, cyclizing to form the indole core. This method achieves regioselective carboxylate placement at position 3 due to the azide’s positioning.

Table 2: Continuous Flow Thermolysis Parameters

| Parameter | Value |

|---|---|

| Reactor Temperature | 220°C |

| Residence Time | 30 seconds |

| Solvent | Toluene |

| Yield | 72–78% |

| Purity | >95% (HPLC) |

Palladium-Catalyzed Direct Arylation

Direct C–H arylation offers a step-economical route to functionalize preformed indoles. While less common for benzyloxy groups, this method is viable for late-stage diversification.

Synthesis of Methyl 1H-Indole-3-Carboxylate

The indole core is prepared via Fischer synthesis, followed by esterification with methanol and sulfuric acid.

Benzyloxy Group Introduction

Palladium(II) acetate catalyzes the coupling of methyl indole-3-carboxylate with benzyl alcohol in the presence of cesium carbonate. The reaction proceeds via directed C–H activation at position 5, achieving 40–50% yield under optimized conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Scalability | Regioselectivity | Cost Efficiency |

|---|---|---|---|---|

| Fischer Indole | 58–65% | Moderate | High | Low |

| Continuous Flow | 72–78% | High | Excellent | Moderate |

| Direct Arylation | 40–50% | Low | Moderate | High |

The continuous flow method surpasses others in yield and scalability, though it requires specialized equipment. Fischer synthesis remains accessible for laboratory-scale production, while direct arylation is limited by modest yields.

Esterification and Final Product Isolation

Regardless of the indole formation method, esterification is critical. Carboxylic acid intermediates (e.g., 5-benzyloxy-1H-indole-3-carboxylic acid) are treated with methanol and thionyl chloride (SOCl₂) under reflux, achieving near-quantitative conversion. Purification via column chromatography (hexane/ethyl acetate) ensures >98% purity.

Challenges and Optimization Strategies

Regiochemical Control

The benzyloxy group’s position is influenced by the directing effects during cyclization. Electron-donating groups favor para substitution in Fischer synthesis, necessitating precise precursor design.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of indole-based biological pathways and mechanisms.

Medicine: Indole derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the indole core can interact with biological receptors and enzymes. The ester group can be hydrolyzed to release the active indole derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Methyl 5-hydroxy-1H-indole-3-carboxylate

- Structure : Lacks the benzyloxy group at C5, replaced by a hydroxy group.

- Synthesis : Derived from hydrolysis of methyl 5-benzyloxy derivatives or direct cyclization of unprotected precursors .

- Properties : Increased polarity due to the hydroxy group, reducing lipophilicity. The hydroxy group participates in hydrogen bonding, influencing crystal packing (e.g., N–H⋯O interactions) .

- Applications : Acts as a precursor for further functionalization, such as O-alkylation or glycosylation .

Methyl 5-methoxy-1H-indole-3-carboxylate

- Structure : Methoxy substituent at C5 instead of benzyloxy.

- Synthesis : Prepared via methoxylation of indole precursors or Pd-catalyzed coupling reactions.

- Properties : The smaller methoxy group reduces steric hindrance compared to benzyloxy, enhancing solubility in polar solvents. Crystal structure analysis () reveals a dihedral angle of 22.5° between the indole ring and benzene moiety, impacting molecular stacking .

- Applications : Used in asymmetric catalysis and as a building block for fluorescent probes .

Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate

- Structure : Indazole core (two adjacent nitrogen atoms) vs. indole.

- Synthesis : Similar O-benzylation strategies but requires regioselective cyclization to form the indazole ring .

- Molecular weight (282.29 g/mol) is slightly higher than the indole analog (282.30 g/mol) .

- Applications : Explored in kinase inhibition studies due to indazole's prevalence in ATP-binding site interactions .

Ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate

- Structure : Features bromo, cyclohexylthio, and methyl substituents, with an ethyl ester.

- Synthesis : Multi-step process involving bromination, thioether formation, and esterification .

- Properties : Increased molecular weight (486.37 g/mol) and steric bulk limit solubility but enhance target specificity. The bromo group enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications : Intermediate in synthesizing brominated indoles for radiopharmaceuticals .

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate

- Structure: Amino group at C5, methyl at C3, and carboxylate at C2 (vs. C3 in the parent compound).

- Synthesis: Involves condensation of 3-formylindoles with aminothiazolones under acidic conditions .

- Properties: The amino group introduces basicity, enabling salt formation for improved bioavailability. The C2 carboxylate alters electronic distribution, affecting π-π stacking in crystal lattices .

- Applications : Precursor for antitumor agents targeting DNA topoisomerases .

Comparative Data Table

Key Findings and Trends

- Substituent Effects :

- Benzyloxy vs. Methoxy : Benzyloxy increases lipophilicity and steric bulk, favoring membrane penetration but reducing aqueous solubility. Methoxy offers a balance of moderate lipophilicity and electronic effects .

- Indole vs. Indazole : Indazole’s additional nitrogen enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .

- Synthetic Challenges : Regioisomer formation during cyclization (e.g., compounds 13 and 14 in ) complicates purification, necessitating optimized conditions for selectivity .

- Biological Relevance: Carboxylate esters at C3 are versatile for prodrug strategies, while bromo or amino groups enable further derivatization for targeted therapies .

Biological Activity

Methyl 5-(benzyloxy)-1H-indole-3-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy group at the 5-position and a carboxylate ester group at the 3-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 271.30 g/mol. The presence of the benzyloxy group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Receptor Modulation : The indole core can interact with various biological receptors, influencing signaling pathways.

- Enzyme Inhibition : The ester group can be hydrolyzed to release active indole derivatives that may inhibit specific enzymes involved in disease processes.

- Cell Membrane Penetration : The benzyloxy group aids in crossing cellular membranes, allowing for intracellular action.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated selective cytotoxicity against cancer cells harboring specific mutations, such as mutant NRAS. For instance, in xenograft models, treatment with this compound resulted in reduced tumor growth and increased apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests reveal effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity at non-cytotoxic concentrations, suggesting potential therapeutic applications in treating infections .

Case Studies

- Antitumor Efficacy : A study evaluated the compound's efficacy in a mouse model with xenograft tumors. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited strong antimicrobial activity, with MIC values lower than those of standard antibiotics used in clinical settings .

Comparative Analysis of Biological Activity

Q & A

Q. What are the common synthetic routes for Methyl 5-(benzyloxy)-1H-indole-3-carboxylate?

- Methodological Answer: The synthesis typically involves multi-step reactions , starting with indole-3-carboxylic acid derivatives. A key step is the introduction of the benzyloxy group at the 5-position via nucleophilic substitution or protection strategies. For example, intermediates like 5-hydroxyindole-3-carboxylate can be benzylated using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent esterification or transesterification yields the methyl ester .

- Example Protocol:

Protect the hydroxyl group of 5-hydroxyindole-3-carboxylic acid with benzyl bromide.

Methylate the carboxylic acid using methanol/H₂SO₄ or methyl iodide.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer: NMR (¹H/¹³C) and FT-IR are critical for structural confirmation.

- ¹H NMR: The benzyloxy group appears as a singlet at δ ~5.1 ppm (OCH₂Ph), while aromatic protons show splitting patterns consistent with substitution (e.g., doublets for H-4 and H-6).

- FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O ester) confirm functional groups.

- Validation: Compare experimental data with computational predictions (e.g., DFT/B3LYP methods for vibrational modes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for benzylation efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance benzylation kinetics compared to THF.

- Temperature Control: Reflux conditions (~110°C in toluene) improve reaction rates but may require inert atmospheres to prevent oxidation .

- Stoichiometry: Use 1.1 equivalents of benzyl bromide to drive the reaction to completion .

Q. What strategies resolve discrepancies in crystallographic or spectroscopic data for this compound?

- Methodological Answer:

- Crystallography: Use SHELX software for structure refinement. SHELXL handles high-resolution data and twinned crystals effectively, while SHELXD aids in solving phase problems .

- Data Validation: Cross-reference experimental NMR shifts with DFT-calculated spectra (e.g., CAM-B3LYP/6-311++G(d,p)) to identify outliers caused by solvent effects or tautomerism .

Q. How does the benzyloxy group influence the electronic properties of the indole core?

- Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., M06-2X/cc-pVTZ) to map frontier molecular orbitals (HOMO/LUMO). The electron-donating benzyloxy group lowers the HOMO energy, enhancing stability.

- Spectroscopic Evidence: UV-Vis spectra show bathochromic shifts in polar solvents due to increased conjugation .

Q. What are the challenges in synthesizing derivatives of this compound?

- Methodological Answer:

- Regioselectivity: Competing reactions at N-1 and C-2 positions require careful protection (e.g., SEM or Boc groups for N-H).

- Side Reactions: Benzyl ether cleavage under acidic conditions can occur; use TFA/CH₂Cl₂ for selective deprotection .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.